BenchChemオンラインストアへようこそ!

(E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol

Lipophilicity LogP Chromatographic Retention

(E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol (CAS 1000995-66-3) is an allylic alcohol belonging to the 2-methyl-3-arylprop-2-en-1-ol subclass, a group of compounds valued as chiral building blocks in pharmaceutical synthesis. It features a para-fluorophenyl ring, an (E)-configured double bond, and a methyl substituent at the 2-position.

Molecular Formula C10H11FO
Molecular Weight 166.19 g/mol
Cat. No. B13070034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol
Molecular FormulaC10H11FO
Molecular Weight166.19 g/mol
Structural Identifiers
SMILESCC(=CC1=CC=C(C=C1)F)CO
InChIInChI=1S/C10H11FO/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-6,12H,7H2,1H3/b8-6+
InChIKeyZUWHQNVJHRTDBF-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol – Key Differentiator Among Cinnamyl Alcohol Analogs


(E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol (CAS 1000995-66-3) is an allylic alcohol belonging to the 2-methyl-3-arylprop-2-en-1-ol subclass, a group of compounds valued as chiral building blocks in pharmaceutical synthesis [1]. It features a para-fluorophenyl ring, an (E)-configured double bond, and a methyl substituent at the 2-position. Its physicochemical profile includes a molecular formula of C10H11FO, a molecular weight of 166.19 g/mol, and a calculated LogP of 2.22 . This compound is primarily utilized as an advanced intermediate in the construction of renin-inhibiting antihypertensive agents and other bioactive molecules [1].

Why Generic Substitution Fails: The Critical Role of Halogen and Olefin Geometry in 2-Methyl-3-arylprop-2-en-1-ol Analogs


Simple replacement of (E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol with its des-fluoro (α-methylcinnamyl alcohol), 4-chloro, or (Z)-isomer counterparts is not scientifically defensible without rigorous requalification. The para-substituent dramatically alters the electron density of the aryl ring, which in turn modulates the reactivity of the allylic alcohol moiety in downstream transformations such as asymmetric hydrogenation and halogenation [1]. Furthermore, the (E)-geometry is essential for the stereochemical outcome of chiral induction steps used to produce enantiopure renin inhibitors; the (Z)-isomer typically yields the opposite enantiomer or drastically reduced enantiomeric excess [1][2]. These electronic and stereochemical factors create a narrow specification window that generic in-class analogs cannot automatically satisfy.

Quantitative Differentiator Evidence: (E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol vs. Closest Analogs


Lipophilicity Differential: LogP of 4-Fluoro vs. 4-Chloro and Des-Fluoro Analogs Dictates Extraction and Chromatographic Behavior

The target compound exhibits a calculated LogP of 2.22 (ChemSrc data) . The 4-chloro analog (CAS 103305-31-3) has a reported LogP of 2.74 , while the des-fluoro parent (α-methylcinnamyl alcohol, CAS 1504-55-8) has a predicted LogP of approximately 1.9. This 0.52 unit lower LogP compared to the 4-Cl analog means the fluoro compound partitions less into organic phases during extraction, directly impacting recovery yields in downstream processing. A difference of >0.3 LogP units is considered significant for purification method development in pharmaceutical intermediate procurement.

Lipophilicity LogP Chromatographic Retention

Stereochemical Fidelity: (E)-Isomer Purity Directly Controls Enantiomeric Excess in Renin Inhibitor Synthesis

In the patented process for delta-amino-gamma-hydroxy-omega-aryl-alkanecarboxamide renin inhibitors, the (E)-2-alkyl-3-arylprop-2-en-1-ol serves as the substrate for asymmetric hydrogenation [1][2]. The patent explicitly describes that proceeding from (Z)-3-arylprop-2-yn-1-ols, the (E)-2-alkyl-3-arylprop-2-en-1-ols are obtained in high yields, and these are subsequently converted to chiral 2-methyl-3-phenylpropan-1-ols via asymmetric hydrogenation [1]. While specific ee% values are not publicly disclosed for this exact compound, a class-level inference from the patent's emphasis on stereoselectivity indicates that (E)-geometry purity ≥98% is a prerequisite to achieve acceptable diastereomeric ratios in the final API [1]. The (Z)-isomer (CAS 78495-96-2) would lead to the opposite enantiomer, rendering the product unsuitable for pharmaceutical use.

Stereochemistry Asymmetric Hydrogenation Enantiomeric Excess

Electronic Effect of 4-Fluoro Substituent Tunes Redox Potential Relative to 4-Chloro and 4-Bromo Analogs

The para-fluoro substituent exerts a Hammett σp value of +0.06, compared to +0.23 for chloro and +0.23 for bromo [1]. This means the 4-fluorophenyl ring is significantly less electron-withdrawing than the chlorinated or brominated analogs. In the context of the allylic alcohol, this affects the electron density at the alkene and hydroxyl group, modulating oxidation kinetics and acid-catalyzed hydration rates. While direct kinetic data for this specific compound are absent, class-level inference from the known acid-catalyzed hydration kinetics of 2-methylprop-2-en-1-ol [2] suggests that the fluoro analog will exhibit distinct reactivity profiles in acidic media compared to the chloro and bromo derivatives, potentially leading to different by-product profiles in downstream reactions.

Hammett Parameter Electron-Withdrawing Effect Reactivity

Bibliometric Evidence of Established Utility: Renin Inhibitor Patent Trail Confirms Development-Grade Relevance of the Fluoro Analog

The compound class of (E)-2-alkyl-3-arylprop-2-en-1-ols, specifically including the 4-fluorophenyl variant, is explicitly claimed as an essential intermediate in two key patents (EP 0678503 and WO2008055941) covering renin inhibitor synthesis [1][2]. In contrast, the 4-chloro, 4-bromo, and 4-methoxy analogs are not specifically exemplified or claimed in these documents for the same synthetic sequence. This patent trail provides indirect but tangible evidence that the 4-fluoro substitution delivers a superior balance of reactivity, crystallinity, and downstream coupling efficiency that warranted its selection for the commercial development pathway over other halogen analogs.

Renin Inhibitor Patent Citation Pharmaceutical Intermediate

Validated Use Scenarios for (E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol Arising from Differentiator Evidence


Asymmetric Synthesis of Renin Inhibitor Chiral Building Blocks

The primary industrial application of (E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol is as a substrate for asymmetric hydrogenation to produce chiral 2-methyl-3-(4-fluorophenyl)propan-1-ol, a key fragment in delta-amino-gamma-hydroxy-omega-aryl-alkanecarboxamide renin inhibitors [1]. The (E)-geometry integrity and the electronic character of the 4-fluoro substituent are both critical for achieving high enantioselectivity in this hydrogenation step. Procurement specifications must include (E)-isomer content ≥98% by GC or HPLC, as even minor (Z)-contamination leads to the undesired enantiomer [1].

Halogenation-Lactonization Sequences for Octenoylamide Antihypertensives

Following hydrogenation, the saturated alcohol is converted to (3-halo-2-alkylpropyl)aryl compounds, which then undergo chain extension and halogenation-lactonization to yield 2,7-dialkyl-8-aryl-4-octenoylamides [1]. The 4-fluoro substitution provides an optimal balance of reactivity during the halogenation step compared to the more electron-withdrawing 4-Cl analog (Hammett σp +0.06 vs. +0.23), reducing over-halogenation side products [2]. Buyers should specify residual 4-chloro analog content <0.5% if cross-contamination is a concern.

Structure-Activity Relationship (SAR) Studies for Fluorinated Cinnamyl Alcohol Derivatives

For medicinal chemistry programs exploring the effect of para-substitution on allylic alcohol bioactivity, (E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol serves as a key comparator compound. Its LogP of 2.22 places it between the des-fluoro (LogP ~1.9) and 4-chloro (LogP 2.74) analogs, enabling systematic evaluation of lipophilicity-dependent properties such as membrane permeability and metabolic stability [1][2]. Researchers should request analytical certification of LogP or chromatographic retention index to ensure batch-to-batch consistency.

Process Chemistry Method Development and Scale-Up Studies

The differing Hammett parameters of the 4-fluoro vs. 4-chloro analogs (Δσp = –0.17) translate to measurably different reaction kinetics, which must be accounted for during process scale-up. For instance, acid-catalyzed reactions of the allylic alcohol are expected to proceed more slowly with the fluoro compound, potentially avoiding exothermic runaway risks that might be observed with the more electron-deficient chloro analog [1]. Process chemists should request differential scanning calorimetry (DSC) data and stress-testing results specific to the fluoro compound rather than relying on data generated for the chloro surrogate.

Quote Request

Request a Quote for (E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.